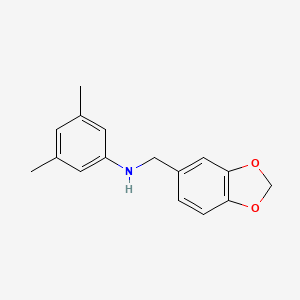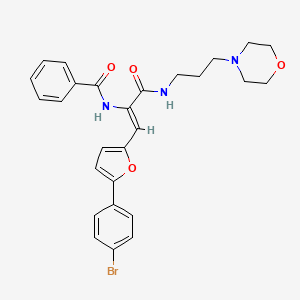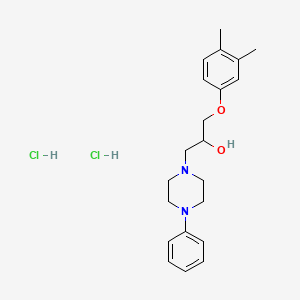![molecular formula C21H22N6O B5076809 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5076809.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a benzoyl group containing a tetrazole moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylprop-2-en-1-yl group: This can be achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Synthesis of the tetrazole-containing benzoyl group: This step involves the reaction of 4-bromobenzoyl chloride with sodium azide to form the tetrazole ring.
Coupling of the two intermediates: The final step involves the coupling of the phenylprop-2-en-1-yl group with the tetrazole-containing benzoyl group using a piperazine linker under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidation to ketones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Various tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: Known for their anticancer properties.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Investigated for antifungal activity.
(2E)-3-phenylprop-2-en-1-ylamine: Studied for its potential as a ligand in receptor binding studies.
Uniqueness
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to the presence of both a tetrazole ring and a piperazine linker, which can provide distinct binding properties and biological activities compared to other similar compounds.
Eigenschaften
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(19-8-10-20(11-9-19)27-17-22-23-24-27)26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11,17H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZKQZQUNWDCE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-pentanoylpiperazine](/img/structure/B5076732.png)
![3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5076736.png)
![3-(4-chlorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076748.png)


![2,5-dichloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5076759.png)
![Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B5076771.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5076772.png)



![N-[1-(1-adamantyl)ethyl]-N'-butylurea](/img/structure/B5076803.png)
![3,3'-methylenebis[6-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid]](/img/structure/B5076807.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B5076808.png)
